3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Anticancer Cytotoxicity Indazole

This tetrahydroindazolone offers a structurally unique 4-methoxyphenyl motif, providing a distinct electronic and steric profile compared to common 3,4,5-trimethoxy analogs. This selectivity makes it a valuable tool for exploring novel kinase inhibition SAR and diversifying screening libraries. Ideal for early-stage medicinal chemistry, its controlled synthesis ensures high purity for reliable reaction development and mechanistic studies. Inquire now for pricing and immediate research availability.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 38127-65-0
Cat. No. B2659168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
CAS38127-65-0
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C17H20N2O2/c1-17(2)9-13-15(14(20)10-17)16(18-19(13)3)11-5-7-12(21-4)8-6-11/h5-8H,9-10H2,1-4H3
InChIKeyJROPLWXCCOUZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 38127-65-0)


3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic small molecule (C17H20N2O2, MW 284.35) belonging to the tetrahydroindazolone class . Indazole derivatives are a privileged scaffold in medicinal chemistry, known for their diverse biological activities including kinase inhibition and potential anticancer applications [1]. This specific compound features a 3-(4-methoxyphenyl) substituent and three methyl groups at positions 1, 6, and 6 on the tetrahydroindazole core.

Why Generic Substitution of 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is Not Advisable


The tetrahydroindazolone class exhibits profound sensitivity to substitution patterns. Minor modifications to the core scaffold, such as the nature and position of aromatic substituents or N-alkyl groups, can drastically alter binding profiles and biological activity [1]. A class-level analysis shows that a 3,4,5-trimethoxyphenyl moiety is often preferred for potent tubulin polymerization inhibition, while different substitutions may confer entirely different target selectivity [2]. Therefore, generic substitution among analogs is not supported by evidence. However, for CAS 38127-65-0 specifically, a direct, quantitative comparative analysis against its closest functional analogs is **currently not possible due to an absence of publicly accessible, primary-sourced head-to-head data**.

Quantitative Differentiator Analysis for 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one


In Vitro Antiproliferative Activity Against Cancer Cell Lines

The compound demonstrated antiproliferative activity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines, with IC50 values ranging between 10 and 30 µM [1]. However, **this evidence is derived from a single-source vendor datasheet and has not been corroborated by peer-reviewed literature.** A direct comparison is impossible because no primary research paper provides data for a specific comparator compound tested under the same conditions. The observed potency is moderate compared to optimized clinical or late-preclinical indazole derivatives, but a quantified difference cannot be calculated without a direct co-assay.

Anticancer Cytotoxicity Indazole

Potential Lipoxygenase and Cyclooxygenase Inhibition Profile

A database record describes the compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. However, **this record is not a primary research article and provides no quantitative inhibitory constants (IC50, Ki)** . No comparative data exists against standard inhibitors like zileuton or indomethacin. Therefore, the claim cannot be verified or quantified.

Anti-inflammatory Lipoxygenase Cyclooxygenase

Structural Differentiation from 3,4,5-Trimethoxyphenyl Analogs

SAR studies on related indazole derivatives demonstrate that a 3,4,5-trimethoxyphenyl substituent is crucial for nanomolar-level tubulin polymerization inhibition and antitumor activity in vivo [1]. Compound 3c from this study showed 45.3% tumor growth inhibition in a mouse xenograft model. The target compound, 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one, possesses a single 4-methoxyphenyl group, which is a significant structural departure. **This is a class-level inference suggesting reduced tubulin-targeting activity, but no direct experimental comparison has been published.**

Structure-Activity Relationship Tubulin Indazole

Provisional Application Scenarios for 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one Based on Limited Evidence


Exploratory Medicinal Chemistry as a Scaffold for Kinase or Inflammation Targets

Given its indazole core and the historical precedent of this class for kinase inhibition, the compound could serve as a starting point for medicinal chemistry programs [1]. Its 4-methoxyphenyl substituent offers a different electronic and steric profile compared to more common 3,4,5-trimethoxy analogs, potentially leading to interactions with distinct biological targets. This is a high-risk, early-stage research application with no supporting quantitative data for this specific molecule.

Standard or Reference Compound for Indazole Library Screening

In the absence of a well-characterized biological profile, the compound's primary value may be as one component in a diverse screening library of indazole derivatives. Its use could help establish SAR trends when screened alongside other analogs [2]. This is a low-confidence scenario based on class utility, not proven individual merit.

Process Development and Synthetic Methodology Studies

The compound's synthesis and reactivity, such as its behavior in Beckmann and Schmidt rearrangements as demonstrated for related structures, may make it a useful substrate for studying reaction mechanisms or developing new synthetic pathways for tetrahydroindazolones [1]. This application is supported by chemical literature on the class but not by specific data on the compound itself.

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